molecular formula C12H24N6 B3819438 N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine

N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B3819438
M. Wt: 252.36 g/mol
InChI Key: ZBTBHKUKUHIXAO-UHFFFAOYSA-N
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Description

“N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine” is a derivative of 1,3,5-triazine, which is an organic chemical compound with the formula (HCN)~3~ . It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The derivatives of 1,3,5-triazine are useful in a variety of applications .


Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

properties

IUPAC Name

2-N,4-N-di(butan-2-yl)-6-N-methyl-1,3,5-triazine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6/c1-6-8(3)14-11-16-10(13-5)17-12(18-11)15-9(4)7-2/h8-9H,6-7H2,1-5H3,(H3,13,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBHKUKUHIXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~,N~4~-di(butan-2-yl)-N~6~-methyl-1,3,5-triazine-2,4,6-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 2
Reactant of Route 2
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 3
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 4
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 5
Reactant of Route 5
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Reactant of Route 6
N~2~,N~4~-di-sec-butyl-N~6~-methyl-1,3,5-triazine-2,4,6-triamine

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